Azaperone-d4
Overview
Description
Azaperone-d4 is a deuterium-labeled derivative of azaperone, a butyrophenone neuroleptic drug. Azaperone is primarily used in veterinary medicine as a tranquilizer, particularly for pigs, to reduce aggression and facilitate handling. The deuterium labeling in this compound makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry, to ensure accurate quantification of azaperone and its metabolites .
Mechanism of Action
Target of Action
Azaperone-d4, a deuterium-labeled analog of Azaperone , primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, cognition, and reward .
Mode of Action
This compound acts as a dopamine antagonist . By binding to dopamine receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning . This compound also has some antihistaminic and anticholinergic properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By antagonizing dopamine receptors, this compound can alter the signaling in this pathway, leading to changes in various physiological functions controlled by dopamine .
Pharmacokinetics
It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound, like Azaperone, has neuroleptic, sedative, and antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine, mainly for pigs and elephants . It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Azaperone-d4, like its parent compound Azaperone, acts as a dopamine antagonist but also has some antihistaminic and anticholinergic properties . It interacts with enzymes, proteins, and other biomolecules in the body, particularly those involved in the dopamine signaling pathway .
Cellular Effects
This compound influences cell function by modulating the activity of dopamine receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By acting as a dopamine antagonist, this compound can alter the normal functioning of these pathways and processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine receptors, thereby inhibiting the action of dopamine . This binding interaction can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study found that Azaperone and its metabolite azaperol were extracted from swine adipose samples using a CO2 effervescence–assisted emulsification microextraction method . The study showed good linearity within the studied range, and the limits of detection for the method ranged from 5 to 10.0 ng kg−1 .
Metabolic Pathways
This compound is involved in the dopamine metabolic pathway, where it interacts with dopamine receptors
Transport and Distribution
This compound, like Azaperone, is rapidly absorbed and distributed to tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azaperone-d4 involves the deuteration of azaperone. The general synthetic route for azaperone includes the following steps:
Alkylation of 2-chloropyridine with piperazine: This step forms 1-(pyridin-2-yl)piperazine.
Attachment of the side chain: The side chain is attached by reacting 1-(pyridin-2-yl)piperazine with 4-chloro-4’-fluorobutyrophenone, resulting in azaperone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but incorporates deuterium at specific positions to create the labeled compound. The process involves:
Deuteration: Introduction of deuterium atoms into the azaperone molecule, typically using deuterated reagents or solvents.
Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Azaperone-d4, like azaperone, can undergo various chemical reactions, including:
Oxidation: Azaperone can be oxidized to form azaperol, its primary metabolite.
Reduction: Reduction reactions can convert azaperone back to its precursor compounds.
Substitution: Halogen substitution reactions can modify the fluorine atom in the azaperone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Azaperol: The primary metabolite formed through oxidation.
Deuterated analogs: Various deuterated derivatives can be synthesized for analytical purposes.
Scientific Research Applications
Azaperone-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of azaperone and its metabolites in biological samples.
Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion of azaperone in animals.
Veterinary Medicine: Used to ensure accurate dosing and monitoring of azaperone in veterinary applications.
Comparison with Similar Compounds
Haloperidol: Another butyrophenone neuroleptic with similar dopamine antagonist properties.
Droperidol: Used as an antiemetic and sedative in both human and veterinary medicine.
Fluanisone: A neuroleptic used in combination with other drugs for anesthesia in veterinary practice.
Uniqueness of Azaperone-d4: this compound’s uniqueness lies in its deuterium labeling, which enhances its utility as an internal standard in analytical methods. This labeling allows for precise quantification and monitoring of azaperone and its metabolites, making it invaluable in pharmacokinetic and residue analysis studies .
Properties
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2/i6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDAFGWCDAMPY-YKVCKAMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=N3)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746819 | |
Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-72-1 | |
Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-72-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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